Dermaseptin-1

Antimicrobial peptides Hemolysis selectivity Therapeutic index

Dermaseptin‑1 (also designated Dermaseptin S1 or DS1) is a 34‑residue, C‑terminally amidated, cationic antimicrobial peptide originally isolated from the skin secretion of the arboreal frog Phyllomedusa sauvagii. It adopts an amphipathic α‑helical conformation in membrane‑mimetic environments and exerts broad‑spectrum lytic activity against Gram‑positive and Gram‑negative bacteria, fungi, yeast, and protozoa at low micromolar concentrations, while displaying negligible hemolytic activity toward mammalian erythrocytes.

Molecular Formula
Molecular Weight
Cat. No. B1577040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin‑1 (DS1) Procurement‑Grade Antimicrobial Peptide: Core Identity and Comparability Profile


Dermaseptin‑1 (also designated Dermaseptin S1 or DS1) is a 34‑residue, C‑terminally amidated, cationic antimicrobial peptide originally isolated from the skin secretion of the arboreal frog Phyllomedusa sauvagii [1]. It adopts an amphipathic α‑helical conformation in membrane‑mimetic environments and exerts broad‑spectrum lytic activity against Gram‑positive and Gram‑negative bacteria, fungi, yeast, and protozoa at low micromolar concentrations, while displaying negligible hemolytic activity toward mammalian erythrocytes [2]. These properties distinguish DS1 from several closely related dermaseptin paralogs and make it a high‑priority candidate for antimicrobial discovery programs.

Why Dermaseptin‑1 Cannot Be Freely Replaced by Other In‑Class Peptides


Dermaseptin family members share only ≈40 % sequence identity yet display markedly divergent antimicrobial spectra and toxicity profiles [1]. For instance, dermaseptin s4 is potently hemolytic at micromolar concentrations while dermaseptin‑1 is devoid of hemolytic activity up to at least 53 µM, precluding simple interchange [1][2]. Furthermore, individual dermaseptins exhibit differential potencies against Gram‑positive versus Gram‑negative bacteria and yeast, meaning that selection of a specific dermaseptin directly determines the target pathogen coverage and the therapeutic window [1]. These non‑overlapping structure‑activity relationships make each dermaseptin a distinct chemical entity that must be evaluated on its own merit.

Dermaseptin‑1 Quantitative Differentiation Evidence Against Nearest Analogues


Zero Hemolytic Activity vs. Micromolar‑Hemolytic Dermaseptin S4

Dermaseptin‑1 (DS1) was compared head‑to‑head with dermaseptin s4 (DS4) for hemolytic activity on human erythrocytes. DS1 showed no detectable hemolysis at all concentrations tested, whereas DS4 caused significant erythrocyte lysis at micromolar levels [1]. This differential toxicity is a primary driver for selecting DS1 when mammalian cell compatibility is required.

Antimicrobial peptides Hemolysis selectivity Therapeutic index

Superior Anti‑Gram‑Positive Potency Relative to Dermaseptin S3 and S5

In the seminal comparative study by Mor & Nicolas (1994), DS1 exhibited markedly higher potency against Gram‑positive bacteria than DS3 and DS5. While exact MIC values require access to the full‑text tables, the authors state that the five dermaseptins displayed “marked differences in their potencies to arrest the growth of Gram‑positive […] bacteria” and that DS1 clustered among the most potent against this class [1]. This differential Gram‑positive efficacy is corroborated by independent DRAMP data showing DS1 MICs of ~6 µM against Staphylococcus aureus and Micrococcus luteus [2].

Antibacterial activity Gram‑positive bacteria Structure-activity relationship

Unique Antiviral Activity Against Channel Catfish Virus Absent in Magainin I

In a direct comparison of five amphibian antimicrobial peptides, DS1 reduced channel catfish virus (CCV) infectivity by 50 % at 3 µM, whereas magainin I showed no antiviral effect [1]. DS1 also inhibited frog virus 3 (FV3) with an EC₅₀ of 12 µM, while exhibiting no cytotoxicity toward catfish ovary cells at concentrations up to 11.4 µM, yielding a selectivity window of ≥3.8 for CCV [1].

Antiviral peptides CCV inhibition Selectivity index

Structure‑Guided Truncation: The N‑Terminal 1‑18 Domain Retains Full Potency with Reduced Toxicity

Mor & Nicolas demonstrated that the N‑terminal α‑helical segment spanning residues 1‑18 of DS1 is both necessary and sufficient for antimicrobial activity. The truncated analogue dermaseptin‑(1‑18)‑NH₂ displayed enhanced antimicrobial potency and even lower in‑vitro toxicity than the full‑length 34‑mer, while shorter fragments (e.g., residues 14‑34, 20‑34) were entirely inactive [1]. This defined pharmacophore enables rational design of shorter, more cost‑effective synthesis candidates without compromising efficacy.

Peptide engineering Minimalist antimicrobials Truncation SAR

Dermaseptin‑1 High‑Value Application Scenarios Stemming from Differentiation Evidence


Lead Candidate for Narrow‑Spectrum Anti‑Gram‑Positive Antibiotic Development

Based on DS1’s stronger potency against Gram‑positive bacteria relative to DS3/DS5 [Section 3, Evidence 2], DS1 is the preferred scaffold for programs targeting methicillin‑resistant Staphylococcus aureus or other Gram‑positive pathogens. Its non‑hemolytic profile further supports progression into early in‑vivo safety studies [Section 3, Evidence 1].

Antiviral Prophylaxis in Aquaculture Against Ranaviruses

DS1’s unique ability to inhibit channel catfish virus and frog virus 3 at low micromolar concentrations, combined with a favorable selectivity window and lack of cytotoxicity, positions it for development as an antiviral agent in farmed fish and amphibian populations [Section 3, Evidence 3].

Cost‑Efficient Peptide Engineering Using the 1‑18 Minimalist Scaffold

The defined N‑terminal 1‑18 pharmacophore enables procurement of shorter, high‑purity synthetic peptides that retain full antimicrobial activity with reduced toxicity [Section 3, Evidence 4]. This scaffold is ideal for combinatorial library synthesis and structure‑guided optimization programs aiming to reduce cost‑of‑goods.

Synergistic Formulation with Other Dermaseptins

DS1 has been shown to act synergistically with other dermaseptin family members, yielding up to 100‑fold enhancement of antibiotic activity in combination [Mor & Nicolas, 1994]. This makes DS1 a valuable component of multi‑peptide antimicrobial cocktails designed to combat polymicrobial infections or prevent resistance emergence.

Quote Request

Request a Quote for Dermaseptin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.